molecular formula C24H30BNO4S B3146028 tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-thioxanthen-2-ylcarbamate CAS No. 587871-47-4

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-thioxanthen-2-ylcarbamate

Cat. No. B3146028
CAS RN: 587871-47-4
M. Wt: 439.4 g/mol
InChI Key: JFTIJPRKUGEPTR-UHFFFAOYSA-N
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Description

“tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-thioxanthen-2-ylcarbamate” is a chemical compound. It is related to the class of compounds known as boronic esters . These compounds are often used as intermediates in the synthesis of more complex organic molecules .


Synthesis Analysis

The synthesis of similar compounds typically involves substitution reactions . For example, a related compound, “tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate”, is obtained from 5-bromoindole as a raw material . The structure of the synthesized compound is usually confirmed by spectroscopic techniques such as 1H NMR, 13C NMR, MS, and FT-IR .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as X-ray single crystal diffraction . Density functional theory (DFT) is often used to computationally optimize the structure of the compounds . The results show that the DFT-optimized structure matches the crystal structure determined by X-ray single crystal diffraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate” has a molecular weight of 309.21 .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-thioxanthen-2-ylcarbamate involve detailed chemical processes, confirming their structures through various spectroscopic techniques. The compound is acquired through substitution reactions and confirmed by FTIR, NMR spectroscopy, MS, and X-ray diffraction. These compounds serve as significant intermediates for the development of new materials and molecules. DFT studies corroborate the molecular structures with experimental data, providing insight into their physicochemical properties and stability (Ye et al., 2021).

Material Science Applications

In material science, these compounds are used in the synthesis of new polymers and nanoparticles. For instance, they have been employed in the creation of heterodifunctional polyfluorene building blocks leading to nanoparticles with bright fluorescence emission. These nanoparticles, designed for adjustable molecular weights and narrow distributions, exhibit high quantum yields and the potential for emission tuning through energy transfer to dye labels (Fischer, Baier, & Mecking, 2013).

Advanced Synthesis Techniques

Advanced synthesis techniques involving these compounds have led to the development of deeply colored polymers with potential applications in electronics and photonics. These polymers, containing tetraarylated pyrrolopyrrole dione units, show promise due to their solubility in common organic solvents and the tunable properties of their main chains, which can influence electronic applications (Welterlich, Charov, & Tieke, 2012).

properties

IUPAC Name

tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-thioxanthen-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30BNO4S/c1-22(2,3)28-21(27)26-17-11-12-19-16(14-17)13-15-9-8-10-18(20(15)31-19)25-29-23(4,5)24(6,7)30-25/h8-12,14H,13H2,1-7H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTIJPRKUGEPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CC4=C(S3)C=CC(=C4)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-thioxanthen-2-ylcarbamate
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tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-thioxanthen-2-ylcarbamate
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tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-thioxanthen-2-ylcarbamate
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tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-thioxanthen-2-ylcarbamate
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tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-thioxanthen-2-ylcarbamate
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tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-thioxanthen-2-ylcarbamate

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